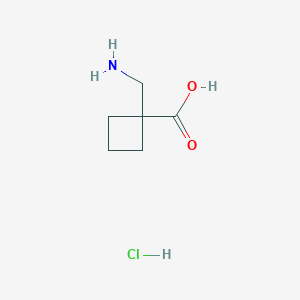
6-氨基嘧啶-4-腈
描述
6-Aminopyrimidine-4-carbonitrile, also known as 4-Amino-5-pyrimidinecarbonitrile (APC), is a pyrimidine derivative . It may be used as a reactant to prepare 1 H -pyrimido [4,5- d ]pyrimidine-2,4-dione .
Synthesis Analysis
Co(II), Ni(II), Cu(II) and Pd(II) complexes of 4-amino-5-pyrimidinecarbonitrile (APC) have been synthesized and characterized using elemental analysis, magnetic susceptibility, mass spectrometry, infrared (4000-200 cm(-1)), UV-Visible (200-1100 nm), (1)H NMR and ESR spectroscopy as well as TGA analysis .Molecular Structure Analysis
The molecular structure of 4-amino-5-pyrimidinecarbonitrile (APC) has been analyzed using elemental analysis, magnetic susceptibility, mass spectrometry, infrared (4000-200 cm(-1)), UV-Visible (200-1100 nm), (1)H NMR and ESR spectroscopy as well as TGA analysis .Chemical Reactions Analysis
6-Aminopyrimidine-4-carbonitrile is a compound with the molecular formula C5H4N4. It has a molecular weight of 120.11 g/mol . It has been used in the synthesis of various compounds .Physical And Chemical Properties Analysis
6-Aminopyrimidine-4-carbonitrile has a molecular weight of 120.11 g/mol . It is a powder at room temperature .科学研究应用
稠合嘧啶的合成
6-氨基嘧啶-4-腈: 被用作各种稠合嘧啶合成的前体 。这些化合物因其存在于许多生物活性分子和药物中而具有重要意义。从该化合物合成诸如吡啶并[2,3-d]嘧啶和嘧啶并[4,5-d]嘧啶之类的复杂结构对于推进药物化学至关重要。
药理学应用
在药理学中,6-氨基嘧啶-4-腈作为构建块用于创建具有广泛活性范围的化合物,包括抗炎 ,抗癌 ,以及激酶抑制特性 。其在药物设计中的多功能性允许探索新的治疗剂。
有机合成
该化合物是有机合成中的关键中间体,特别是在构建作为π-缺陷杂环的嘧啶衍生物中 。这些衍生物因其吸电子效应而对开发新药很重要,这对某些化学反应至关重要。
抗癌药物开发
6-氨基嘧啶-4-腈: 衍生物已被设计为模拟ATP的酪氨酸激酶抑制剂,靶向EGFR,显示出作为抗癌药物的潜力 。它们对各种癌细胞系的合成和评估是正在进行的研究的一部分,旨在开发更有效的治疗方法。
生物化学研究
在生物化学研究中,6-氨基嘧啶-4-腈参与与杂环体系的化学和生物多样性相关的研究 。它有助于理解嘧啶并嘧啶骨架的反应性和生物学特性。
工业应用
尽管6-氨基嘧啶-4-腈的具体工业用途尚未得到广泛记录,但它作为化学中间体的作用表明其在合成用于工业目的的各种化合物中的潜力 。其特性可用于开发具有独特生物活性的材料。
作用机制
Target of Action
6-Aminopyrimidine-4-carbonitrile is a pyrimidine derivative . Pyrimidine derivatives are known to have a wide spectrum of biological activity and are components of many biologically active compounds, making them important pharmacophores for the development of new drugs .
Mode of Action
Pyrimidine derivatives are known to interact with various biological targets due to their structural resemblance to the nucleotide base pair of dna and rna .
Biochemical Pathways
Pyrimidine derivatives are known to play vital roles in various biological procedures as well as in cancer pathogenesis .
Result of Action
Pyrimidine derivatives are known to have a wide spectrum of biological activity .
安全和危害
The safety information for 6-Aminopyrimidine-4-carbonitrile includes hazard statements such as H302, H312, H315, H319, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .
生化分析
Biochemical Properties
6-Aminopyrimidine-4-carbonitrile plays a crucial role in several biochemical reactions. It interacts with enzymes such as protein kinases, which are essential for regulating cell growth, differentiation, and metabolism . The compound’s interaction with these enzymes often involves binding to the active site, thereby modulating the enzyme’s activity. Additionally, 6-Aminopyrimidine-4-carbonitrile can interact with nucleic acids, influencing processes such as DNA replication and repair .
Cellular Effects
The effects of 6-Aminopyrimidine-4-carbonitrile on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving protein kinases . By modulating these pathways, the compound can affect gene expression and cellular metabolism. For instance, 6-Aminopyrimidine-4-carbonitrile has been observed to induce apoptosis in cancer cells by disrupting key signaling pathways . Furthermore, it can alter cellular metabolism by affecting the activity of metabolic enzymes, leading to changes in metabolite levels and flux .
Molecular Mechanism
At the molecular level, 6-Aminopyrimidine-4-carbonitrile exerts its effects through several mechanisms. One primary mechanism involves binding to the active sites of enzymes, such as protein kinases, thereby inhibiting or activating their activity . This binding can lead to changes in the phosphorylation status of target proteins, ultimately affecting cellular functions. Additionally, 6-Aminopyrimidine-4-carbonitrile can influence gene expression by interacting with transcription factors and other DNA-binding proteins . These interactions can result in the upregulation or downregulation of specific genes, further modulating cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Aminopyrimidine-4-carbonitrile can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that 6-Aminopyrimidine-4-carbonitrile remains stable under standard laboratory conditions, but its activity can diminish over extended periods due to degradation. Long-term exposure to the compound has been associated with sustained changes in cellular metabolism and gene expression, highlighting its potential for prolonged biochemical effects .
Dosage Effects in Animal Models
The effects of 6-Aminopyrimidine-4-carbonitrile vary with different dosages in animal models. At lower doses, the compound has been shown to exert beneficial effects, such as inhibiting tumor growth and modulating immune responses . At higher doses, 6-Aminopyrimidine-4-carbonitrile can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the compound’s interaction with critical cellular pathways and enzymes, leading to cellular damage and dysfunction.
Metabolic Pathways
6-Aminopyrimidine-4-carbonitrile is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation and elimination . The compound’s metabolism can lead to the formation of active metabolites that further influence cellular processes. Additionally, 6-Aminopyrimidine-4-carbonitrile can affect metabolic flux by modulating the activity of key metabolic enzymes, resulting in changes in metabolite levels and overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of 6-Aminopyrimidine-4-carbonitrile within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the compound’s uptake into cells and its subsequent distribution to various cellular compartments. The localization of 6-Aminopyrimidine-4-carbonitrile within cells can influence its activity and function, as it may interact with different biomolecules depending on its subcellular distribution .
Subcellular Localization
6-Aminopyrimidine-4-carbonitrile exhibits distinct subcellular localization patterns, which can affect its activity and function. The compound is often found in the cytoplasm and nucleus, where it interacts with enzymes, nucleic acids, and other biomolecules . Its localization to specific subcellular compartments is likely mediated by targeting signals and post-translational modifications that direct it to these regions. The subcellular distribution of 6-Aminopyrimidine-4-carbonitrile can influence its ability to modulate cellular processes and exert its biochemical effects .
属性
IUPAC Name |
6-aminopyrimidine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4/c6-2-4-1-5(7)9-3-8-4/h1,3H,(H2,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEZTUEAUBMEYBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CN=C1N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1353100-84-1 | |
| Record name | 6-aminopyrimidine-4-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![tert-Butyl 2-(hydroxymethyl)-4H-pyrrolo[3,4-d]oxazole-5(6H)-carboxylate](/img/structure/B1375313.png)





